molecular formula C23H16N4O3 B2963113 N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide CAS No. 2034500-60-0

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide

Cat. No.: B2963113
CAS No.: 2034500-60-0
M. Wt: 396.406
InChI Key: VJKYCPJNKVGRIB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been observed in various studies. For instance, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides was achieved by a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters . The intermediate compound was prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using spectroscopic data. For example, the spectroscopic data of a representative compound were given as follows: 1H NMR (400 MHz, CDCl3): δ 8.82 (s, 1H, NH), 7.49 (d, 3H, J =7.2 Hz, Ph-H), 7.43 (dd, 3H, J =15.7, 7.6 Hz, Ar-H), 7.09 (s, 1H, Pyrazole-H), 6.90 (d, 1H, J =7.3 Hz, Ph-H), 6.79 (d, 1H, J =8.1 Hz, Ph-H), 6.77 (d, 1H, J =3.5 Hz, Furan -H), 6.67 (d, 1H, J =8.0 Hz, Ph-H), 6.51 (d, 1H, J =1.7 Hz, Furan-H), 4.73 (s, 2H, -OCH2-), 3.04 (s, 2H, CH2), 1.43 (s, 6H, 2× CH3). 13C NMR (101 MHz, CDCl3): δ 165.77, 148.34, 147.67, 144.48, 142.22, 141.68, 137.51, 135.56, 129.80, 129.47, 128.38, 124.57, 120.73, 119.90, 114.59, 111.31, 106.75, 95.44, 88.16, 69.20, 43.07, 28.18 .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH afford products of hydroarylation of the carbon–carbon double bond, 3-aryl-3-(furan-2-yl)propenoic acid derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using DFT calculations. Several reactivity parameters like FMOs (E HOMO, E LUMO), HOMO–LUMO energy gap, electron affinity (A), ionization energy (I), electrophilicity index (ω), chemical softness (σ) and chemical hardness (η) were considered and discussed .

Scientific Research Applications

Synthesis and Chemical Reactions

The compound's relevance is closely tied to its role in the synthesis of pyrazole and pyridazinone derivatives, showcasing its utility in creating heterocyclic compounds with potential biological activities. For instance, reactions with cyclischen Oxalylverbindungen have been studied to produce pyrazole carboxylic acids and pyridazinones, highlighting the versatility of such compounds in synthesizing diverse heterocyclic structures (Akcamur et al., 1986). Furthermore, the synthesis of pyrazole‐3‐carboxylic acid‐hydrazide and pyrazolopyridazine compounds (Ilhan, Sarıpınar, & Akçamur, 2005) demonstrates the compound's potential in contributing to the development of new chemical entities with varied biological properties.

Potential Biological Activities

Compounds synthesized using methods related to N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide have been explored for their biological and pharmacological properties. For example, heterocyclic compounds based on similar methodologies showed anti-avian influenza virus (H5N1) activity, underscoring the potential of these compounds in antiviral research (Flefel et al., 2012). Additionally, new series of pyrazole and imidazole derivatives synthesized through related chemical pathways exhibited antimicrobial activity, further indicating the compound's importance in developing new antimicrobial agents (Idhayadhulla, Kumar, & Abdul, 2012).

Material Science Applications

The chemical structure and synthesis pathways associated with this compound also hold promise in material science, particularly in the development of organic light-emitting diodes (OLEDs). Compounds with similar structural features have been designed to optimize the performance of red phosphorescent OLEDs, showcasing the compound's potential application in advanced electronic materials (Liu et al., 2016).

Properties

IUPAC Name

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-3-phenyl-2,1-benzoxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O3/c28-23(26-13-20-21(25-10-9-24-20)17-8-11-29-14-17)16-6-7-19-18(12-16)22(30-27-19)15-4-2-1-3-5-15/h1-12,14H,13H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKYCPJNKVGRIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C(=O)NCC4=NC=CN=C4C5=COC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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